molecular formula C9H12O3S B7771167 4-Isopropylbenzenesulfonic acid CAS No. 37953-05-2

4-Isopropylbenzenesulfonic acid

Cat. No.: B7771167
CAS No.: 37953-05-2
M. Wt: 200.26 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonic acid (CAS 16066-35-6), also known as p-cumenesulfonic acid, is an organic sulfur compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . This compound is of significant interest in environmental chemistry research, particularly for the development of advanced volatile organic compound (VOC) treatment technologies. Studies have demonstrated its role as a primary product in the reactive adsorption of gaseous cumene (isopropylbenzene) on MCM-41-supported sulfuric acid (SSA/MCM-41) . In this application, the sulfonation reaction effectively removes cumene from gaseous streams, with removal efficiencies exceeding 97% within an optimal temperature range of 120–170 °C . This makes this compound a critical compound in the resource-oriented treatment of aromatic pollutants, allowing for both purification and the recovery of derivatives . Furthermore, it serves as a valuable analyte in analytical method development, where it can be separated and identified using reverse-phase (RP) HPLC and UPLC techniques, often with mass spectrometry (MS) compatible conditions . The compound must be handled with care; it is classified with GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylbenzenesulfonic acid
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InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
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DSSTOX Substance ID

DTXSID1044932
Record name 4-Isopropylbenzenesulfonic acid
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Molecular Weight

200.26 g/mol
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Physical Description

Liquid
Record name Benzenesulfonic acid, (1-methylethyl)-
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CAS No.

16066-35-6, 37953-05-2
Record name 4-Isopropylbenzenesulfonic acid
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Record name p-Cumenesulfonic acid
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Record name Benzenesulfonic acid, (1-methylethyl)-
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Synthetic Methodologies and Mechanistic Investigations of 4 Isopropylbenzenesulfonic Acid

Electrophilic Aromatic Sulfonation Routes

The most common method for synthesizing 4-isopropylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of cumene (B47948) (isopropylbenzene). researchgate.netnumberanalytics.com This reaction involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring of cumene. numberanalytics.comnumberanalytics.com

Reaction Mechanisms and Kinetics of Isopropylbenzene Sulfonation

The sulfonation of isopropylbenzene follows the general mechanism of electrophilic aromatic substitution (EAS). numberanalytics.commasterorganicchemistry.com The reaction is typically initiated by the generation of an electrophile, which is sulfur trioxide (SO3) or a related species. numberanalytics.comlibretexts.org The electrophile then attacks the electron-rich aromatic ring of cumene, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.comnih.govlibretexts.org Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the final product, this compound. masterorganicchemistry.comnih.gov

Recent computational studies on the sulfonation of arenes with sulfur trioxide suggest that in nonpolar media, the reaction may proceed through a concerted mechanism without a distinct Wheland-type intermediate. acs.org However, in polar solvents, a stepwise mechanism involving a Wheland-type intermediate is favored. acs.org The reaction kinetics are often second-order in sulfur trioxide, indicating that two molecules of SO3 may be involved in the rate-determining step. nih.govacs.org Kinetic studies on the sulfonation of various alkylbenzenes, including isopropylbenzene, have shown that the reactions are first-order with respect to the aromatic compound. researchgate.net

Influence of Reaction Parameters on Regioselectivity and Yield Optimization

The isopropyl group on the benzene (B151609) ring is an ortho-, para-directing activator. sciepub.com However, due to the steric hindrance of the bulky isopropyl group, the para-substituted product, this compound, is the major isomer formed. researchgate.netsciepub.com The ratio of ortho to para isomers is influenced by several factors:

Sulfonating Agent: The choice of sulfonating agent can affect the isomer distribution. numberanalytics.com

Temperature: Reaction temperature plays a crucial role. For instance, in the sulfonation of toluene, a related alkylbenzene, the ortho-to-para ratio decreases with decreasing sulfuric acid concentration. researchgate.net

Catalyst: The use of specific catalysts can direct the substitution to a particular position. numberanalytics.com

Optimizing the yield of this compound involves controlling these parameters to favor the formation of the desired para isomer and minimize side reactions.

Comparative Analysis of Sulfonating Agents and Reaction Conditions

Various sulfonating agents can be employed for the synthesis of this compound, each with its own advantages and disadvantages. numberanalytics.com

Sulfonating AgentReaction ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid Heating under reflux for several hours. libretexts.orgReadily available and inexpensive.Requires high temperatures and long reaction times, can lead to side reactions.
Fuming Sulfuric Acid (Oleum) Warming at lower temperatures (e.g., 40°C) for a shorter duration. libretexts.orgMore reactive than concentrated sulfuric acid, leading to faster reaction rates. libretexts.orgHighly corrosive and hazardous to handle.
Sulfur Trioxide (SO3) Can be used in various solvents. nih.govA powerful sulfonating agent. nih.govCan lead to complex reaction kinetics and the formation of byproducts. nih.govacs.org
Chlorosulfuric Acid (ClSO3H) Often used in specific applications. numberanalytics.comA strong sulfonating agent.Reacts vigorously with water and can be difficult to handle.

The choice of sulfonating agent and reaction conditions depends on the desired purity, yield, and scale of the synthesis.

Advanced Synthetic Approaches to this compound

In addition to traditional methods, advanced synthetic strategies are being explored to improve the efficiency and environmental friendliness of this compound production.

Catalytic Sulfonation using Heterogeneous Catalysts (e.g., Zeolites, Sulfated Zirconia)

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for reuse. Zeolites, with their well-defined pore structures, have been investigated as catalysts for various aromatic alkylation and substitution reactions. mdpi.comwikipedia.orgyoutube.com In the context of sulfonation, zeolites can enhance regioselectivity by providing a shape-selective environment for the reaction. numberanalytics.com For instance, certain zeolites can be used to selectively produce the para-isomer of alkylated benzenes. mdpi.com Sulfated zirconia is another solid acid catalyst that has shown promise in various acid-catalyzed reactions.

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. nih.govresearchgate.net This technique can be applied to the sulfonation of aromatic compounds. rsc.org The use of microwave irradiation can accelerate the sulfonation of isopropylbenzene, potentially under solvent-free conditions, making the process more environmentally benign. nih.govresearchgate.net

Sustainable Synthetic Pathways (e.g., from Halides and Thiourea (B124793) Dioxide with Air)

A notable advancement in the synthesis of aryl sulfonic acids, including this compound, involves a sustainable and mild one-step strategy. This method utilizes a combination of aryl halides and a sulfur dioxide surrogate, thiourea dioxide, with air serving as a green oxidant. ontosight.airsc.org This approach is environmentally advantageous as it avoids harsh reagents and conditions typically associated with traditional sulfonation methods.

The reaction can proceed under both transition-metal-catalyzed and transition-metal-free conditions to yield aryl and alkyl sulfonic acids, respectively. ontosight.ai Mechanistic investigations have revealed that a sulfinate intermediate is involved in this transformation. ontosight.ai This protocol has been successfully applied to the late-stage sulfonation of complex molecules, highlighting its potential for broad applicability in organic synthesis. ontosight.ai The use of inexpensive and readily available starting materials like thiourea dioxide and air as an oxidant makes this a cost-effective and eco-friendly alternative for the production of this compound and other sulfonic acids. ontosight.ai

Derivatization and Functionalization Strategies

Nucleophilic Substitution Reactions of the Sulfonate Group

The sulfonate group of this compound and its esters can undergo nucleophilic substitution reactions through two primary competitive pathways. These reactions are complex and depend significantly on the nature of the nucleophile and the substituents on the aromatic ring. ontosight.ai

The two competing pathways are:

S-O Bond Cleavage: This is a simple nucleophilic displacement at the sulfur atom, where the phenoxide acts as the leaving group. This pathway is generally favored and proceeds through a stepwise mechanism involving a trigonal-bipyramidal pentacoordinate intermediate. wikipedia.org

C-O Bond Cleavage: This pathway represents a nucleophilic aromatic substitution (SNAr) where the sulfonate is the leaving group. It proceeds through a Meisenheimer-type complex. This route is favored by stronger nucleophiles and electron-donating substituents on the phenoxide ring. ontosight.aiwikipedia.org

For instance, studies on aryl benzenesulfonates reacting with benzylamines in acetonitrile (B52724) have shown that both pathways can occur, with the S-O bond cleavage being the major route. wikipedia.org The choice of nucleophile is critical; for example, thiophenoxide nucleophiles tend to react exclusively via C-O bond cleavage. ontosight.ai

Oxidation and Reduction Pathways of the Aromatic Ring and Sulfonate Moiety

Oxidation Pathways:

The isopropyl group on the aromatic ring of this compound is susceptible to oxidation. Analogous to the industrial production of phenol (B47542) and acetone (B3395972) from cumene, the isopropyl group can be oxidized, typically using air, to form a hydroperoxide intermediate. ontosight.aiulisboa.pt This cumene hydroperoxide can then be cleaved, usually under acidic conditions, to yield phenol and acetone, along with the sulfonic acid group likely being cleaved or modified during the process. ontosight.aiulisboa.pt The oxidation is a free-radical chain reaction that can be auto-catalyzed by the hydroperoxide product. ulisboa.ptcsic.es By-products such as 2-phenyl-2-propanol (B165765) and acetophenone (B1666503) can also be formed. csic.es Electrochemical methods have also been explored for the selective benzylic oxidation of methylarenes, which could be applicable to the isopropyl group. nih.gov

Reduction Pathways:

The aromatic ring and the sulfonate group of this compound can both be reduced under specific conditions.

Reduction of the Aromatic Ring: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene. pearson.comwikipedia.orgsynarchive.com This reaction does not typically reduce the ring completely to a cyclohexane. wikipedia.org

Reduction of the Sulfonate Moiety: The sulfonic acid group can be reduced to a thiol (mercaptan). For example, arenesulfonic acids can be reduced to arenethiols in high yields using a triphenylphosphine-iodine system. oup.com This reaction is believed to proceed through the formation of an arenesulfonyl iodide intermediate. oup.com

Desulfonation: The sulfonation of aromatic compounds is a reversible reaction. wikipedia.orgchemistrysteps.comlibretexts.org The sulfonic acid group can be removed from the aromatic ring, a process known as desulfonation, by heating the aromatic sulfonic acid in dilute aqueous acid. pearson.comchemistrysteps.comlibretexts.org This reaction regenerates the original arene, in this case, cumene (isopropylbenzene), and sulfuric acid. rsc.orgpearson.comgoogle.com The reversibility of this reaction is synthetically useful, as the sulfonic acid group can be employed as a temporary blocking group to direct other electrophilic aromatic substitutions to specific positions. wikipedia.orgchemistrysteps.com

Preparation of Organosulfonic Acid Salts and Esters for Research Purposes

Organosulfonic Acid Salts:

As a strong acid, this compound readily reacts with bases to form salts. These salts are often more stable and easier to handle than the free acid. The preparation is a straightforward acid-base neutralization reaction. For example, reacting this compound with a metal hydroxide, carbonate, or amine will yield the corresponding sulfonate salt and water or other byproducts. These salts have applications in various fields; for instance, the interactions of 4-isopropylbenzenesulfonate (B230318) as a counterion with cationic surfactants have been studied to understand their effects on micelle formation. libretexts.orgresearchgate.net

Organosulfonic Acid Esters:

Sulfonate esters are valuable reagents in organic synthesis, often used as good alkylating agents due to the excellent leaving group ability of the sulfonate anion. csic.es A common method for the preparation of sulfonate esters, such as isopropyl 4-isopropylbenzenesulfonate, involves the reaction of the corresponding sulfonyl chloride with an alcohol. csic.es

The necessary 4-isopropylbenzenesulfonyl chloride can be synthesized by the reaction of cumene with chlorosulfonic acid. ulisboa.pt The use of an inorganic salt catalyst, such as sodium sulfate, can improve the yield by suppressing side reactions. ulisboa.pt The resulting sulfonyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to afford the sulfonate ester.

Catalytic Applications and Mechanistic Insights of 4 Isopropylbenzenesulfonic Acid

Role as an Acid Catalyst in Organic Transformations

The presence of the sulfonic acid group makes 4-isopropylbenzenesulfonic acid a potent Brønsted acid, capable of donating a proton to initiate and accelerate a variety of organic reactions.

Catalytic Activity in Chemical Bond Formation (e.g., enhancing reaction rates and yields)

This compound and its analogs are effective catalysts for chemical bond formation, particularly in esterification reactions. These catalysts significantly enhance reaction rates and yields by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by an alcohol. This mechanism is a cornerstone of Fischer-Speier esterification. youtube.com

Research on related alkylbenzenesulfonic acids demonstrates their superior catalytic performance compared to traditional mineral acids under certain conditions. For instance, studies on the esterification of fatty acids have shown that the reaction rate can increase with the hydrophobicity of the alkylbenzenesulfonic acid catalyst. While specific kinetic data for this compound is not always detailed, the performance of structurally similar catalysts like p-toluenesulfonic acid (p-TSA) provides valuable insights. In the synthesis of pentaerythritol (B129877) diacrylate, p-TSA was shown to effectively catalyze the reaction, with reaction rates increasing with both temperature and catalyst concentration up to a certain point. researchgate.net

The table below, based on findings for analogous sulfonic acid catalysts, illustrates the typical effectiveness of such compounds in esterification reactions, often resulting in high conversions and yields under optimized conditions.

Table 1: Representative Catalytic Performance of Arenesulfonic Acids in Esterification

This table compiles data from studies on catalysts structurally similar to this compound to illustrate typical performance.

ReactionCatalystTemperature (°C)Time (h)Conversion/Yield (%)Reference
Oleic Acid + Methanol (B129727)Tosyllic Acid-Functionalized Biochar80596.28 nih.gov
Pentaerythritol + Acrylic Acidp-Toluenesulfonic Acid (p-TSA)100-130-High Conversion researchgate.net
Glycerol + p-Methoxycinnamic AcidSulfonated Mesoporous Solid150-170-~100% Conversion manchester.ac.uk

Application in Acid-Base Chemistry Research

The distinct properties of this compound make it a useful tool in fundamental acid-base chemistry research. Its anion, 4-isopropylbenzenesulfonate (B230318) (IBPS), has been used as a counterion in studies of surfactant self-assembly. Research investigating the interaction between the cationic surfactant cetyltrimethylammonium (CTA+) and various aromatic counterions, including IBPS, provides insight into the forces governing micelle formation. acs.org

In these studies, researchers use multiscale simulations to examine how the hydrophobicity and structure of counterions like IBPS affect electrostatic shielding and cation-π interactions, which in turn control the morphology and stability of micelles. acs.org Specifically, 4-isopropylbenzenesulfonate was selected along with other benzenesulfonate (B1194179) derivatives to systematically study the effect of increasing hydrophobicity on these interactions. Such research is crucial for understanding and controlling the behavior of surfactants in various applications, from consumer products to industrial formulations. acs.orgrsc.org

Advanced Catalysis Research

Modern catalysis research focuses on developing more robust, efficient, and environmentally friendly catalytic systems. This compound is relevant to these efforts, particularly in the fields of heterogeneous catalysis and green chemistry.

Heterogeneous Catalysis Development and Performance

A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts. These solid catalysts are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. ias.ac.inmdpi.com

Alkylbenzenesulfonic acids, including this compound, can be chemically grafted onto solid supports like silica, carbon, or magnetic nanoparticles. researchgate.netresearchgate.net For example, a novel carbon-based solid acid catalyst was synthesized using various alkylbenzenesulfonic acids and starch via a hydrothermal method. researchgate.net These solid acids exhibit high loading of -SO₃H groups and demonstrate excellent catalytic activity in esterification reactions. A key performance metric for these catalysts is their reusability. Studies on similar solid acid catalysts show they can be recycled multiple times with minimal loss of activity. researchgate.netrsc.org

Table 2: Reusability of an Alkylbenzenesulfonic Acid-Based Solid Catalyst

Data illustrates the stability of a carbon-based solid acid catalyst over multiple reaction cycles in the esterification of mono-fatty alcohol polyoxyethylene maleate (B1232345) esters.

Recycle RunEsterification Rate (%)Reference
198.1 researchgate.net
298.0 researchgate.net
397.8 researchgate.net
497.8 researchgate.net
597.6 researchgate.net

Green Chemistry Approaches in Catalytic Systems

The development of heterogeneous catalysts using this compound aligns with the principles of green chemistry. ias.ac.in By creating solid, recyclable catalysts, chemists can replace corrosive and difficult-to-handle liquid acids like sulfuric acid. This reduces hazardous waste and simplifies industrial processes. researchgate.net Furthermore, these solid catalysts can enable solvent-free reactions, further minimizing the environmental impact by eliminating the need for volatile organic solvents. rsc.orgrsc.org The use of catalysts derived from arenesulfonic acids in solventless systems, such as for the synthesis of polyalcohol acrylates or bioactive pyrazoles, represents a sustainable and atom-efficient approach to chemical manufacturing. mdpi.comrsc.org

Specific Reaction Mechanisms and Kinetics

The mechanism for esterification catalyzed by a Brønsted acid like this compound involves several equilibrium steps. The process is initiated by the protonation of the carboxylic acid's carbonyl oxygen by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Finally, deprotonation of the ester regenerates the acid catalyst and releases the final product. youtube.com

Kinetic studies of esterification reactions catalyzed by analogous arenesulfonic acids, such as p-toluenesulfonic acid, often fit a second-order reversible model. nih.gov The reaction rate is dependent on the concentrations of the reactants and the catalyst, as well as the temperature. The activation energy (Ea) is a critical parameter derived from these studies, indicating the minimum energy required for the reaction to occur.

Table 3: Kinetic Parameters for Esterification Reactions Catalyzed by Arenesulfonic Acids

This table presents kinetic data from reactions catalyzed by acids structurally related to this compound, providing insight into its expected kinetic behavior.

ReactionCatalyst SystemActivation Energy (Ea) (kJ/mol)Kinetic ModelReference
Benzoic Acid + Isoamyl Alcoholp-Toluenesulfonic Acid50.45- researchgate.net
Pentaerythritol + Acrylic Acid (Mono-esterification)p-Toluenesulfonic Acid34.57Second-Order Reversible researchgate.net
Pentaerythritol + Acrylic Acid (Di-esterification)p-Toluenesulfonic Acid23.23Second-Order Reversible researchgate.net
Oleic Acid + MethanolTosyllic Acid-Functionalized Biochar81.77Second-Order nih.gov

The activation energies for these reactions highlight the sensitivity of the reaction rate to temperature. For instance, in the p-TSA catalyzed esterification of pentaerythritol, the mono-esterification step has a higher activation energy than the di-esterification, indicating it is more sensitive to temperature changes. researchgate.net

Advanced Research Applications in Chemical and Material Sciences Involving 4 Isopropylbenzenesulfonic Acid

Surfactant-Based Research Applications

The amphiphilic nature of 4-isopropylbenzenesulfonic acid, stemming from its hydrophobic isopropyl-benzene group and its hydrophilic sulfonic acid group, underpins its use in surfactant-related research. cymitquimica.com As a member of the benzenesulfonate (B1194179) family of anions, its properties and interactions in solution are a subject of scientific inquiry.

Research into the behavior of cationic surfactants like cetyltrimethylammonium (CTA+) has utilized 4-isopropylbenzenesulfonate (B230318) (IBPS) as a counterion to systematically study the effects of hydrophobicity on micelle formation and morphology. acs.org In these studies, a series of benzenesulfonate derivatives with varying alkyl group sizes, including 4-isopropylbenzenesulfonate, were paired with CTA+. acs.org

It was observed that the hydrophobicity of the counterion plays a critical role in mediating the self-assembly of surfactant molecules. acs.org Aromatic counterions, such as IBPS, are effective at reducing the electrostatic repulsion between the positively charged headgroups of the CTA+ surfactant molecules. acs.org This is achieved through a combination of hydrophobic interactions and cation-π interactions between the benzene (B151609) ring of the counterion and the cationic headgroup. acs.org The isopropyl group on the IBPS enhances its hydrophobicity, promoting its "insertion" into the micellar structure. acs.org This increased interaction effectively shields the headgroup charges, which lowers the surface tension of the aqueous system and facilitates the growth of the micelles. acs.org In the case of CTA+-IBPS systems, the interaction is strong enough to promote the formation of bilayer micelle structures. acs.org

Table 1: Influence of Benzenesulfonate Counterions on CTA+ Micelle Formation

Counterion Abbreviation Key Finding
Benzenesulfonate BSA Forms wormlike micelles with CTA+. acs.org
p-Toluenesulfonate TsO Promotes the formation of bilayer micelle structures. acs.org
p-Ethylbenzenesulfonate EBS Shows intermediate behavior, influencing micelle elongation. acs.org

This table summarizes findings from a comparative study on the effect of different counterions on cetyltrimethylammonium (CTA+) surfactant systems.

The formation of micelles is a key mechanism for increasing the solubility of poorly water-soluble, or hydrophobic, compounds. google.com Surfactants like this compound can form these micellar structures in aqueous solutions, creating hydrophobic cores that can encapsulate non-polar molecules. This principle is critical in biochemical assays where hydrophobic substrates, drugs, or other molecules of interest need to be introduced into an aqueous buffer system for analysis. google.com

While direct studies detailing the use of this compound for specific biochemical assays are not prevalent in the reviewed literature, its established surfactant properties are applicable. The process, known as micellar solubilization, involves the spontaneous formation of micelles above a certain concentration (the critical micelle concentration). Hydrophobic compounds present in the solution are then partitioned into the non-polar interior of these micelles, effectively increasing their concentration in the bulk aqueous phase. This technique is broadly applied to solubilize compounds such as certain drugs, lipids, and dyes for biological testing. google.com

Applications in Specialty Chemical Synthesis for Research

This compound serves as a valuable precursor and reagent in the synthesis of more complex molecules for research purposes. cymitquimica.com

A primary application of this compound in synthetic chemistry is its role as a starting material for various derivatives, most notably sulfonamides and sulfonate esters. cymitquimica.com The key intermediate for these syntheses is 4-isopropylbenzenesulfonyl chloride. This reactive compound is typically prepared by the chlorosulfonation of cumene (B47948) (isopropylbenzene), a reaction that introduces the sulfonyl chloride group (-SO2Cl) onto the benzene ring. google.comchemicalbook.com

Once 4-isopropylbenzenesulfonyl chloride is synthesized, it can be readily reacted with a wide range of amines (R-NH2) to form the corresponding 4-isopropylbenzenesulfonamides. This reaction is fundamental in medicinal chemistry and materials science for creating molecules with specific biological activities or material properties. Similarly, reaction with alcohols (R-OH) yields 4-isopropylbenzenesulfonate esters. The isopropyl group can be used to tune properties such as solubility and steric hindrance in the final product.

Quinoline (B57606) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal effects. nih.gov Researchers continuously explore new derivatives to discover novel therapeutic agents. One strategy in drug discovery is to combine different pharmacophores to create hybrid molecules with potentially enhanced or new activities.

Arylsulfonate and sulfonamide moieties are important functional groups in medicinal chemistry. By converting this compound to its sulfonyl chloride, it becomes possible to attach the 4-isopropylbenzenesulfonyl group to a quinoline scaffold. For instance, reacting 4-isopropylbenzenesulfonyl chloride with a hydroxyquinoline or an aminoquinoline would yield a quinoline-arylsulfonate ester or a quinoline-arylsulfonamide, respectively. These new derivatives could then be screened in biological investigations to assess how the bulky, hydrophobic 4-isopropylbenzenesulfonyl group influences the parent quinoline's activity, permeability, or other pharmacokinetic properties. nih.gov

Adsorption and Separation Science

This compound is also relevant in the field of separation science, particularly in high-performance liquid chromatography (HPLC). HPLC methods have been developed for its analysis and purification, which is essential for quality control and for isolating the compound from reaction mixtures. sielc.com

One such method utilizes a reversed-phase (RP) C18 HPLC column. In this technique, the stationary phase (C18) is non-polar, while the mobile phase is polar. This compound, having both polar (sulfonic acid) and non-polar (isopropylbenzene) character, interacts with both phases, allowing for its separation from other components. The specific retention time depends on the precise conditions of the mobile phase composition. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies that require quantifying the compound in biological samples. sielc.com

Table 2: Example HPLC Method for this compound Analysis

Parameter Condition
Column Reversed-Phase (RP) C18
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid
Detection UV, Mass Spectrometry (MS)

| Note | For MS-compatible applications, phosphoric acid is typically replaced with formic acid. sielc.com |

This table outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

Reactive Adsorption Mechanisms for Aromatic Compound Removal (e.g., Cumene)

The removal of volatile organic compounds (VOCs) from industrial emissions is a critical area of environmental research. One such compound, cumene, can be effectively removed from gaseous streams through a process known as reactive adsorption. In this process, a support material, such as MCM-41, is impregnated with sulfuric acid (H₂SO₄). When a gaseous stream containing cumene is passed through this adsorbent, a chemical reaction, specifically sulfonation, occurs.

The cumene molecules react with the anchored sulfuric acid on the support material. This reaction leads to the formation of this compound and a secondary product, 4,4'-sulfonyl bis(isopropyl-benzene). nih.gov These products are then adsorbed onto the support material, effectively removing the cumene from the gas phase. The primary mechanism, therefore, is a combination of a chemical reaction (sulfonation) and physical adsorption of the products. nih.gov

The efficiency of this reactive adsorption process is influenced by several operational parameters, including temperature, the concentration of cumene in the inlet stream, the height of the adsorbent bed, and the flow rate of the gas. researchgate.net Research has shown that for cumene removal using sulfuric acid-supported MCM-41 (SSA/MCM-41), the reactive temperature range is between 120-170 °C, achieving removal efficiencies greater than 97%. researchgate.net

Detailed analysis of the reaction products confirms the formation of this compound as the major product. nih.gov The identification of these products is typically carried out using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 1: Adsorption Performance for Cumene on SSA/MCM-41

ParameterValueReference
Highest Theoretical Breakthrough Time (tB,th)69.60 min researchgate.net
Highest Theoretical Adsorption Capacity (QB,th)324.50 mg g⁻¹ researchgate.net
Reactive Temperature Region120-170 °C researchgate.net
Cumene Removal Ratios (Xc) in Reactive Region> 97% researchgate.net

Regeneration and Reusability Studies of Adsorbent Materials

A crucial aspect of the economic and environmental viability of any adsorption process is the ability to regenerate and reuse the adsorbent material. In the case of cumene removal using SSA/MCM-41, the spent adsorbent contains the support material (MCM-41) and the adsorbed products, primarily this compound and 4,4'-sulfonyl bis(isopropyl-benzene).

Studies have demonstrated that the adsorbed products can be separated from the MCM-41 support through a solvent extraction process, for instance, using ethanol. nih.gov This allows for the recovery of the valuable chemical products. Following the extraction, the MCM-41 support can be regenerated and reused to prepare fresh SSA/MCM-41 adsorbent via wet impregnation with sulfuric acid. nih.gov The ability to perform multiple adsorption-desorption cycles is a key factor in the practical application of these materials. researchgate.netacs.orglehigh.edu The regeneration efficiency and the stability of the adsorbent's performance over several cycles are important parameters that are evaluated in these studies. acs.org

Advanced Materials Chemistry

Integration into Porous Organic Materials Research

Porous organic materials, such as porous organic polymers (POPs), are a class of materials characterized by their high surface areas and tunable pore structures. researchgate.netphyschem.czdoi.org The functionalization of these materials is key to tailoring their properties for specific applications. The integration of sulfonic acid groups, the defining functional group of this compound, into these porous structures is a significant area of research.

While this compound itself may not always be the direct building block, the introduction of sulfonate moieties onto the aromatic rings of the polymer framework is a common strategy. nih.govresearchgate.net This is often achieved through post-synthetic modification, where the pre-formed porous polymer is treated with a sulfonating agent like chlorosulfonic acid. researchgate.net This process imparts acidic properties and can influence the surface hydrophobicity of the material. The presence of the hydrophobic core from the polymer backbone combined with the hydrophilic sulfonic acid groups creates materials with unique interfacial properties. nih.gov The study of sulfonated porous polymers provides insights into how the balance between surface acidity and hydrophobicity affects their performance. nih.govresearchgate.net

Role in the Synthesis of Functionalized Materials for Specific Applications

The sulfonic acid group is a powerful functional group that can be incorporated into materials to create solid acid catalysts. The functionalization of materials with sulfonic acid groups, as seen in the structure of this compound, is instrumental in developing materials for specific catalytic applications.

For example, sulfonated porous organic polymers have been shown to be highly efficient solid acid catalysts for organic transformations such as esterification reactions. nih.gov In one study, a sulfonated porous polymer demonstrated significantly higher activity in the esterification of oleic acid with methanol (B129727) compared to commercial solid acid catalysts like Amberlyst-15 and Nafion NR50. nih.gov The high catalytic activity is attributed to the accessible acid sites within the porous structure and the tailored hydrophobic-hydrophilic balance of the material. nih.govresearchgate.net Furthermore, these functionalized materials often exhibit excellent reusability, maintaining high catalytic activity over multiple reaction cycles. researchgate.net The sulfonic acid group also plays a role in other applications, such as in the formation of micelles, where benzenesulfonate derivatives can act as counterions. acs.org

Computational and Theoretical Chemical Studies of 4 Isopropylbenzenesulfonic Acid

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to elucidate the fundamental characteristics of a molecule. For 4-isopropylbenzenesulfonic acid, these studies provide a detailed understanding of its electronic and structural properties.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a key tool for understanding the interactions of this compound at a subatomic level.

In a recent study employing multiscale simulations, DFT was utilized to characterize the electronic interactions between various counterions, including 4-isopropylbenzenesulfonate (B230318) (IBPS), and the cationic surfactant cetyltrimethylammonium (CTA+). acs.org This type of analysis is crucial for understanding how these molecules interact in solution, which is fundamental to their application in various industrial and chemical processes. The DFT calculations in such studies typically involve optimizing the molecular geometry and then computing various electronic properties to understand the nature and strength of intermolecular forces. acs.orgnih.gov While molecular simulations offer a powerful lens to view atomic-scale interactions, they are often complemented by experimental techniques to provide a comprehensive understanding of molecular behavior. acs.org

Prediction of Molecular Geometry and Vibrational Spectra

The precise three-dimensional arrangement of atoms in a molecule, its molecular geometry, is a key determinant of its physical and chemical properties. Computational methods like DFT are highly effective in predicting the most stable geometry of a molecule by finding the minimum energy conformation. As part of DFT calculations, the molecular structure of 4-isopropylbenzenesulfonate was optimized to understand its interaction with other molecules. acs.org

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. nih.govresearchgate.net For instance, studies on similar molecules like benzenesulfonic acid methyl ester have shown a good correlation between vibrational frequencies calculated by DFT methods and those observed experimentally. nih.gov

A general approach for such an analysis would involve:

Table 1: General DFT Calculation Parameters for Vibrational Spectra Prediction
ParameterDescriptionExample Value/Method
Method The specific DFT functional used for the calculation.B3LYP, LSDA, B3PW91
Basis Set The set of mathematical functions used to describe the atomic orbitals.6-311G(d,p)
Environment The medium in which the calculation is performed (e.g., gas phase, solvent).Gas Phase or specific solvent model
Output The calculated properties.Optimized geometry, harmonic vibrational frequencies, IR intensities, Raman activities

This table represents a generalized approach based on studies of similar compounds. nih.gov

Analysis of HOMO-LUMO Energy Gaps and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govnih.gov Conversely, a large energy gap is indicative of a more stable and less reactive molecule. nih.gov These energy values can be calculated using DFT methods. researchgate.net

Charge transfer is an essential aspect of intermolecular interactions. Computational studies can quantify the amount of charge transferred between interacting molecules, which helps to elucidate the nature of the chemical bonding, particularly for non-covalent interactions. psu.edu In the context of the interaction between 4-isopropylbenzenesulfonate and CTA+, DFT calculations of interaction energies implicitly account for charge transfer effects, which, along with electrostatic forces, are the main contributors to the attractive forces between molecules. acs.orgpsu.edu

Table 2: Key Concepts in HOMO-LUMO Analysis
ConceptDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. nih.gov
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. nih.gov
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap indicates higher reactivity and polarizability. nih.govnih.gov
Charge Transfer Movement of electronic charge between molecules.A key component of intermolecular attractive forces. psu.edu

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are particularly useful for investigating complex systems and processes that are difficult to probe experimentally.

Molecular Docking Studies in Biological Systems (e.g., Protein Interactions in Antifungal Research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. derpharmachemica.com

In the field of antifungal research, molecular docking is widely used to identify and optimize compounds that can inhibit the function of essential fungal proteins. nih.govhealthdisgroup.us For instance, 14α-demethylase is a common therapeutic target for azole antifungal agents. derpharmachemica.com Docking studies can simulate how a potential antifungal compound interacts with the active site of this enzyme, providing insights into the binding energy and the specific amino acid residues involved in the interaction. nih.govderpharmachemica.com

While no specific molecular docking studies of this compound in the context of antifungal research were identified in the reviewed literature, this methodology represents a potential avenue for investigating its bioactivity. The general process for such a study would involve:

Obtaining the 3D crystal structure of a target fungal protein from a database like the Protein Data Bank (PDB). nih.gov

Building the 3D structure of the ligand, in this case, this compound. nih.gov

Using docking software to place the ligand into the binding site of the protein and calculate the binding affinity, often expressed as a docking score. nih.gov

Analyzing the resulting ligand-protein complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions. healthdisgroup.us

Such studies are crucial for the rational design of new and more effective antifungal agents. healthdisgroup.us

In Silico Fragmentation for Mass Spectrometry Data Analysis (e.g., MetFrag)

Mass spectrometry is a powerful analytical technique used to identify unknown compounds by measuring their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the molecule and analyzing the resulting fragment ions. In silico fragmentation tools are computational methods that predict the fragmentation pattern of a molecule, which can then be compared with experimental MS/MS data to aid in its identification. nih.gov

MetFrag is one such tool that combines searching compound databases with fragmentation prediction. nih.gov The workflow typically begins by retrieving candidate structures from databases based on the precursor ion's mass. nih.govnih.gov Each candidate is then computationally fragmented, and the theoretical fragments are compared to the measured mass spectrum to generate a score, which is used to rank the candidates. nih.gov

In one study, MetFrag was used to analyze an unknown compound in an environmental sample. nih.gov After several filtering steps, this compound was proposed as a likely candidate. The identification was further supported by its presence in the STOFF-IDENT database of high-volume production chemicals. nih.gov This example highlights the utility of in silico fragmentation in identifying compounds that may not be present in experimental spectral libraries.

Table 3: General Workflow of MetFrag
StepDescription
1. Candidate Retrieval Candidate molecules are retrieved from compound databases (e.g., PubChem, ChemSpider) based on the precursor mass. nih.gov
2. In Silico Fragmentation Each candidate molecule is computationally fragmented using a bond dissociation approach. nih.gov
3. Spectral Matching The theoretical fragments are compared with the product ions in the experimental mass spectrum. nih.gov
4. Scoring and Ranking Candidates are scored and ranked based on how well their predicted fragments match the experimental data. nih.gov

Reaction Pathway and Transition State Analysis

The understanding of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which provides a lens to visualize and quantify the energetic landscapes of reaction pathways and the fleeting nature of transition states. For this compound, these studies are crucial for optimizing its use as a catalyst and for controlling reaction outcomes in various industrial processes.

Computational Elucidation of Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms for this compound are not abundant in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous and related reactions. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose.

A pertinent example is the DFT study on the esterification reaction between benzenesulfonic acid and methanol (B129727). insilicominds.com This study explored various possible reaction pathways, including S_N1 and S_N2 mechanisms. The findings revealed that a pathway involving a sulfonylium cation intermediate (S_N1) had a low activation barrier, while the S_N2 pathway, which involves protonated methanol as the alkylating agent, presented a moderate barrier. insilicominds.com Given the structural similarity between benzenesulfonic acid and this compound, it is plausible that the esterification reactions involving the latter would follow similar mechanistic pathways. The isopropyl group, being electron-donating, might influence the stability of intermediates and transition states, potentially affecting the reaction rates.

A multiscale simulation study investigating the interaction of various counterions, including 4-isopropylbenzenesulfonate (IBPS), with a cationic surfactant provides some data on intermolecular interactions. acs.org Using DFT, the study calculated electrostatic potential (ESP) values for the CTA+-IBPS system, offering insights into the electrostatic shielding capabilities of the 4-isopropylbenzenesulfonate anion. acs.org While not a reaction mechanism study per se, these calculations of intermolecular forces are fundamental to understanding how this compound and its conjugate base behave in a reaction medium, which is crucial for elucidating reaction pathways in solution.

System Interaction Computational Method Key Finding
Benzenesulfonic acid + MethanolEsterificationDFT (B3LYP/aug-cc-pVTZ)S_N1 pathway via sulfonylium cation is energetically favorable. insilicominds.com
CTA+ Surfactant + 4-IsopropylbenzenesulfonateMicelle FormationDFT and CGMD4-Isopropylbenzenesulfonate acts as an effective counterion, influencing micellar structure through electrostatic and hydrophobic interactions. acs.org

This table summarizes key findings from computational studies on reactions and interactions related to this compound.

Theoretical Studies of Acid-Base Equilibria and Proton Transfer

The acidic nature of this compound is fundamental to its role as a catalyst. Theoretical studies on its acid-base equilibria and proton transfer dynamics provide a quantitative understanding of its strength as a proton donor.

Proton affinity (PA), the negative of the enthalpy change for the gas-phase protonation of a species, is another key descriptor of acidity that can be reliably calculated using quantum chemical methods. researchgate.netccl.net A recent study on the proton transfer between various sulfonic acids (including benzenesulfonic acid) and propylamines using DFT provides a framework for understanding the factors governing proton transfer in these systems. nih.gov The study established a relationship between the change in free energies for the formation of molecular complexes and ionic pairs and the difference in proton affinity between the acid anion and the amine. nih.gov The findings indicated that larger differences in proton affinity were unfavorable for the formation of ionic pairs. nih.gov

The proton transfer process itself can be modeled computationally. These simulations can reveal the dynamics of the proton moving from the sulfonic acid to a base, including the role of solvent molecules in facilitating this transfer. For instance, studies on proton transfer in other systems have shown that the process can occur through a Grotthuss-type mechanism, where the proton is relayed through a network of solvent molecules.

Property Computational Approach Relevance to this compound
pKaDFT with solvation modelQuantifies the acid strength in solution, crucial for its catalytic activity. researchgate.net
Proton Affinity (PA)DFT (gas-phase calculation)Provides an intrinsic measure of the acidity of the molecule. researchgate.netccl.net
Proton Transfer DynamicsDFT, Ab Initio Molecular DynamicsElucidates the mechanism and timescale of proton donation to a base. nih.gov

This table outlines the theoretical approaches used to study the acid-base properties of sulfonic acids and their relevance to this compound.

Analytical Methodologies in Research and Environmental Monitoring of 4 Isopropylbenzenesulfonic Acid

The accurate identification and quantification of 4-isopropylbenzenesulfonic acid, along with its potential impurities, are critical for quality control in industrial applications and for assessing its environmental presence. A suite of sophisticated analytical techniques is employed for its characterization, each providing specific and complementary information. These methods range from chromatographic techniques for separation and purity assessment to spectroscopic techniques for structural elucidation and concentration measurement.

Environmental Behavior and Impact Assessment in Research Contexts of 4 Isopropylbenzenesulfonic Acid

Occurrence and Detection in Anthropogenic Waste Streams

The presence of 4-Isopropylbenzenesulfonic acid in human-generated waste is a key area of environmental research, highlighting its pathway from industrial and consumer use to environmental systems.

Identification in Wastewater Effluents (e.g., from Cruise Ships)

Recent environmental studies have identified this compound as a contaminant in the wastewater effluents of modern transportation. Specifically, research on wastewater discharged from Arctic expedition cruise ships has confirmed its presence. In a study analyzing the treated wastewater from three such vessels, this compound was detected, indicating its release into sensitive marine environments. This compound was categorized as an industrial chemical, likely originating from its use as a plating agent or surfactant in products used on board. The identification of such compounds raises concerns about the effectiveness of shipboard wastewater treatment systems in removing all chemical contaminants.

The table below summarizes the context of the identification of this compound in a specific anthropogenic waste stream.

Waste Stream SourceCompound IdentifiedCompound Use CategoryPotential Origin
Cruise Ship Wastewater EffluentThis compoundIndustrialPlating agent, Surfactant

Monitoring and Suspect Screening Methodologies for Environmental Contaminants

The detection of emerging contaminants like this compound relies on advanced analytical techniques. Monitoring and suspect screening are pivotal in identifying a broad range of chemicals in environmental samples. These methodologies typically involve high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques such as liquid or gas chromatography.

Suspect screening starts with a predefined list of "suspect" compounds that might be present in a sample based on usage patterns and chemical properties. For this compound, this would involve creating a database entry with its exact mass, chemical formula (C9H12O3S), and predicted retention time. When an environmental sample, such as wastewater effluent, is analyzed, the HRMS data is scoured for signals that match the characteristics of the suspect compounds. This approach allows for the tentative identification of substances that are not routinely monitored. Confirmation is then typically achieved by comparing the fragmentation pattern and retention time with a certified reference standard.

Environmental Fate and Transformation Studies

Understanding how this compound behaves and transforms in the environment is critical to assessing its persistence and potential impact. Research into its degradation pathways and the mechanisms of its transformation is ongoing.

Degradation Pathways in Aquatic and Terrestrial Environments

While specific degradation pathways for this compound are not extensively detailed in the literature, research on analogous aromatic sulfonic acids provides insight into its likely environmental fate. Aromatic sulfonic acids are known to be relatively resistant to degradation. However, under certain conditions, they can be broken down. In hydrothermal conditions, for instance, aromatic-sulfonic acid compounds have been shown to degrade, whereas alkyl sulfonic acids exhibit greater stability. The degradation of benzenesulfonic acid, a related compound, can be reversed when heated in water to around 200°C. wikipedia.org

In soil and aquatic environments, the primary degradation is expected to be microbial. The initial step in the aerobic biodegradation of benzenesulfonic acids by some bacteria involves transport into the cell, followed by an oxygen-dependent enzymatic attack. This process typically leads to the cleavage of the carbon-sulfur bond, releasing sulfite and forming a catechol derivative (in the case of benzenesulfonic acid, this would be catechol). This dihydroxylated aromatic ring is then susceptible to further degradation through ring cleavage, ultimately leading to mineralization. The persistence of this compound will largely depend on the presence of microbial communities capable of performing these initial enzymatic attacks.

Photolytic and Biotic Transformation Mechanisms

The transformation of this compound in the environment can be driven by both biological and light-induced processes.

Biotic Transformation: The central mechanism for the biotic transformation of aromatic sulfonic acids is microbial desulfonation. Certain bacteria can utilize these compounds as a source of sulfur. For example, some bacterial strains have been shown to convert benzenesulfonic acid to phenol (B47542). d-nb.info This transformation is an enzymatic process that replaces the sulfonic acid group with a hydroxyl group, with the oxygen atom being derived from molecular oxygen. d-nb.info The resulting phenolic compound is generally more amenable to further biodegradation. The isopropyl group on the benzene (B151609) ring of this compound may influence the rate and effectiveness of this microbial action.

Photolytic Transformation: Photodegradation can also contribute to the transformation of aromatic sulfonic acids. Studies on compounds like 3-nitrobenzenesulfonic acid have shown that photocatalytic degradation, for example using titanium dioxide (TiO2) and solar radiation, can be an effective transformation pathway. researchgate.net While direct photolysis (degradation by sunlight alone) may be slow, the presence of photocatalysts or other reactive species in the aquatic environment could accelerate the breakdown of this compound. The process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its eventual breakdown.

Remediation and Treatment Technologies Research

Given the detection of this compound in wastewater, research into effective removal technologies is pertinent. While specific studies on this compound are limited, a range of technologies applicable to aromatic sulfonic acids in general are available and under investigation.

Commonly researched remediation technologies for water contaminated with organic pollutants include adsorption, advanced oxidation processes (AOPs), and bioremediation.

Adsorption: This method uses materials with a high surface area to capture contaminants. Granular activated carbon (GAC) is a widely used adsorbent for a variety of organic compounds and would likely be effective for removing this compound from water. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs involve the generation of powerful oxidizing agents, such as hydroxyl radicals, to destroy organic pollutants. Sonochemical degradation is one such AOP that has been studied for benzenesulfonic acid, showing that ultrasound can lead to its breakdown. cusat.ac.in Other AOPs, like those using ozone or UV/hydrogen peroxide, are also potential treatment options.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. As discussed in the biotic transformation section, certain bacteria can break down aromatic sulfonic acids. d-nb.infonih.govcore.ac.uk Bioremediation can be applied in situ (in the contaminated environment) or ex situ (in a dedicated reactor). Benzenesulfonic acid has been noted as being biodegradable. ca.gov

The table below outlines potential remediation technologies for water contaminated with aromatic sulfonic acids like this compound.

TechnologyPrinciplePotential Effectiveness for Aromatic Sulfonic Acids
Adsorption (e.g., Granular Activated Carbon)Physical binding of the compound to the surface of a porous material.High, a common method for removing a wide range of organic compounds from water.
Advanced Oxidation Processes (AOPs)Chemical oxidation through highly reactive species like hydroxyl radicals.High, demonstrated effectiveness for the degradation of benzenesulfonic acid. cusat.ac.in
BioremediationUse of microorganisms to break down the compound into less harmful substances.Moderate to High, dependent on the presence of suitable microbial populations and environmental conditions. d-nb.infocore.ac.uk

Adsorption-Based Removal Strategies for Environmental Pollutants

Adsorption is a widely studied method for the removal of organic pollutants from aqueous environments. The effectiveness of this process is largely dependent on the properties of the adsorbent material and the specific interactions between the adsorbent and the adsorbate.

In the context of this compound, research has explored its formation and capture through reactive adsorption. One study investigated the use of MCM-41, a mesoporous silica material, functionalized with sulfuric acid (SSA/MCM-41) for the removal of gaseous cumene (B47948). This process resulted in the in-situ formation and adsorption of this compound on the adsorbent surface. asianpubs.orgresearchgate.netnih.gov The study identified this compound as one of the primary products of the reactive adsorption of cumene. asianpubs.orgresearchgate.netnih.gov

Under optimized conditions, the SSA/MCM-41 adsorbent demonstrated a significant breakthrough adsorption capacity for cumene, which is a direct precursor to this compound in this reactive system. asianpubs.orgnih.gov The findings from this research are summarized in the table below.

Interactive Data Table: Adsorption of Cumene and Formation of this compound

AdsorbentTarget PollutantAdsorption Capacity (mg g⁻¹)ConditionsReference
SSA/MCM-41Cumene (gaseous)324.50T=160°C, Cin=9.2 mg L⁻¹, v=25 mL min⁻¹ asianpubs.orgnih.gov
Silica-aluminaCumene (gaseous)0.82T=60°C asianpubs.org
Activated CarbonCumene (gaseous)230.25T=20.8°C asianpubs.org

While this study provides valuable insights into the formation and capture of this compound in a gaseous system, direct research on the adsorption of aqueous this compound onto various adsorbents is less documented. However, the principles of adsorption for similar aromatic sulfonic acids, such as p-toluenesulfonic acid, suggest that materials like activated carbon and zeolites could be effective. mdpi.comnih.govmdpi.comnih.govnih.gov The adsorption capacity would likely be influenced by factors such as the surface area and porosity of the adsorbent, the pH of the solution, and the presence of other organic or inorganic compounds. nih.govmdpi.com

Catalytic Oxidation and Advanced Oxidation Processes for Degradation

Catalytic oxidation and advanced oxidation processes (AOPs) are powerful techniques for the degradation of persistent organic pollutants in water. These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can non-selectively oxidize a wide range of organic compounds.

Photocatalytic Degradation:

The photocatalytic degradation of aromatic sulfonic acids has been demonstrated, with titanium dioxide (TiO₂) being a commonly used photocatalyst. Research on p-toluenesulfonic acid, a structurally similar compound to this compound, has shown that its photocatalytic degradation follows the Langmuir-Hinshelwood kinetic model. asianpubs.orgasianpubs.org This model describes the relationship between the rate of reaction and the concentration of the substrate, suggesting that the degradation occurs on the surface of the catalyst.

The efficiency of the photocatalytic degradation is influenced by several factors, including the initial concentration of the pollutant, the pH of the solution, the concentration of the photocatalyst, and the intensity of the UV irradiation. asianpubs.orgasianpubs.org For p-toluenesulfonic acid, the optimal conditions were found to be a pH of 3 and a TiO₂ concentration of 100 mg/L. asianpubs.org The apparent degradation rate constants were observed to decrease with an increase in the initial concentration of p-toluenesulfonic acid. asianpubs.org

Ozonation:

Ozonation is another effective AOP for the degradation of organic pollutants. nih.govresearchgate.nettechnologynetworks.comuah.es Ozone can react directly with organic molecules or decompose to form highly reactive hydroxyl radicals. The degradation of pharmaceuticals and other persistent organic compounds through ozonation has been widely studied, with results indicating that the process can lead to the formation of various transformation products. nih.govresearchgate.nettechnologynetworks.com While specific studies on the ozonation of this compound are limited, the general mechanisms suggest that it would be susceptible to degradation through this process, likely involving hydroxylation of the aromatic ring and cleavage of the sulfonic acid group.

Fenton and Fenton-like Processes:

The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a classic AOP that generates hydroxyl radicals. mdpi.comnih.govmedwinpublishers.comresearchgate.netmdpi.com This process is known to be effective for the degradation of a wide range of aromatic compounds. nih.gov The efficiency of the Fenton reaction is highly dependent on the pH of the solution, with optimal conditions typically being in the acidic range. nih.govmdpi.com Catalytic wet peroxide oxidation (CWPO) is a related process that utilizes solid catalysts to activate hydrogen peroxide for the degradation of organic pollutants. researchgate.netipb.ptcleantechnol.or.krmdpi.com

Persulfate-Based AOPs:

Persulfate (S₂O₈²⁻) can be activated by heat, UV radiation, or transition metals to generate sulfate radicals (SO₄•⁻), which are powerful oxidizing agents. researchgate.netnih.govdeswater.comnih.gov Persulfate-based AOPs have shown promise for the remediation of soil and groundwater contaminated with various organic pollutants. researchgate.netnih.govnih.gov The degradation of recalcitrant compounds by activated persulfate has been demonstrated to be effective, with the reaction kinetics often following a pseudo-first-order model. nih.gov

Interactive Data Table: Kinetic Data for the Degradation of Structurally Similar Compounds

CompoundProcessCatalyst/ActivatorKinetic ModelRate ConstantReference
p-Toluene Sulfonic AcidPhotocatalysisTiO₂Langmuir-Hinshelwoodk = 0.013 min⁻¹ (at 40 mg/L) asianpubs.org
p-Toluene Sulfonic AcidPhotocatalysisTiO₂Langmuir-Hinshelwoodk = 0.007 min⁻¹ (at 100 mg/L) asianpubs.org

Q & A

Basic Research Questions

Q. What are the validated HPLC methods for analyzing 4-isopropylbenzenesulfonic acid in research settings?

  • The compound can be analyzed using a Newcrom R1 reverse-phase HPLC column with a mobile phase comprising acetonitrile, water, and phosphoric acid. For MS-compatible applications, phosphoric acid is replaced with formic acid. This method is scalable for preparative isolation of impurities and is suitable for pharmacokinetic studies. Columns with 3 µm particles enable rapid UPLC separations .

Q. How is this compound synthesized with high purity for experimental use?

  • While direct synthesis protocols are not detailed in the provided evidence, methodological insights can be inferred from related sulfonic acids. Key considerations include controlling reaction conditions (e.g., sulfonation of isopropylbenzene) and purification via recrystallization or chromatography. Impurity profiles should be monitored using the aforementioned HPLC methods .

Q. What structural features of this compound influence its reactivity in organic synthesis?

  • The isopropyl group at the para position sterically hinders electrophilic substitution, directing reactivity toward the sulfonic acid group. This moiety’s strong electron-withdrawing nature enhances acidity (pKa ~0.8), making it useful as a catalyst in esterification and alkylation reactions. Comparative studies with alkylated analogs (e.g., 4-dodecylbenzenesulfonic acid) highlight the impact of substituent size on solubility and reactivity .

Advanced Research Questions

Q. How can advanced mass spectrometry techniques identify this compound in environmental samples?

  • MetFrag 2.2 with substructure filters (e.g., inclusion of S(=O)(=O)OC and exclusion of alkyl sulfonates) can prioritize candidate structures. Suspect screening against databases like STOFF-IDENT (containing >8,000 REACH-registered compounds) improves confidence. Key MS/MS fragments (e.g., m/z 183.0115 for the benzenesulfonic acid moiety) aid identification. Lack of reference standards remains a challenge, necessitating orthogonal validation via NMR or IR .

Q. What strategies address contradictions in toxicity data between animal models and human health assessments?

  • Evidence synthesis must differentiate study designs, doses, and endpoints. For example, U.S. EPA assessments prioritize study confidence by evaluating methodological rigor (e.g., sample size, controls) and biological plausibility. Contradictions in dermal corrosion (H314) or metal corrosion (H290) data (see ECHA classifications) require cross-referencing in vitro assays (e.g., OECD Test Guideline 404) with real-world exposure scenarios .

Q. What methodological considerations are critical for detecting this compound in complex matrices like wastewater?

  • Sample preparation should include solid-phase extraction (SPE) with mixed-mode sorbents to isolate polar sulfonic acids. Chromatographic separation must resolve isomers (e.g., 2- vs. 4-isopropyl substitution) using gradient elution. Quantification via tandem MS (MRM mode) improves sensitivity in trace analysis (<1 µg/L). Environmental detections (e.g., 11 mg/L in single samples) highlight the need for matrix-matched calibration .

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Feasible Synthetic Routes

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4-Isopropylbenzenesulfonic acid
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4-Isopropylbenzenesulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.